methyl (5,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate
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Overview
Description
Methyl (5,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is a chemical compound belonging to the class of coumarins. Coumarins are a group of naturally occurring compounds found in many plants and are known for their diverse biological activities. This particular compound is characterized by its chromen-2-one core structure, which is substituted with hydroxy and methyl groups, as well as an acetate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (5,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate typically involves the following steps:
Starting Material: The synthesis begins with 7-hydroxy-4-methylcoumarin.
Esterification: The hydroxy group at position 7 is esterified using methyl chloroacetate in the presence of a base such as potassium carbonate in a solvent like acetone.
Reaction Conditions: The reaction is carried out at elevated temperatures, typically around 50°C, to facilitate the esterification process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (5,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form dihydro derivatives.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of ethers or esters depending on the substituent introduced.
Scientific Research Applications
Methyl (5,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of methyl (5,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate involves its interaction with various molecular targets:
Antioxidant Activity: The hydroxy groups can scavenge free radicals, thereby preventing oxidative damage to cells.
Antimicrobial Activity: The compound can disrupt microbial cell membranes, leading to cell death.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: The compound can induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Methyl (5,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate can be compared with other coumarin derivatives:
Methyl (6-hexyl-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate: Similar structure but with a hexyl group at position 6, which may alter its biological activity.
Methyl (3,4-dimethyl-2-oxo-2H-chromen-7-yloxy)acetate: Contains additional methyl groups, potentially affecting its reactivity and applications.
Methyl (3,4,8-trimethyl-2-oxo-2H-chromen-7-yloxy)acetate: Further substitution with methyl groups, which can influence its chemical properties and uses.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting biological activities.
Properties
IUPAC Name |
methyl 2-(5,7-dihydroxy-4-methyl-2-oxochromen-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O6/c1-6-8(5-11(16)18-2)13(17)19-10-4-7(14)3-9(15)12(6)10/h3-4,14-15H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXZZQOKSOVMSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=CC(=C12)O)O)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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